![molecular formula C20H17ClN6O2 B6509922 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide CAS No. 847383-68-0](/img/structure/B6509922.png)
2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O2 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1101515 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound belongs to the class of triazolopyrimidines . Triazolopyrimidines are known to bind readily in the biological system with a variety of enzymes and receptors . .
Mode of Action
The mode of action of triazolopyrimidines is largely dependent on their specific targets. They interact with their targets, leading to changes in the biological system
Biochemical Pathways
Triazolopyrimidines affect various biochemical pathways due to their ability to interact with multiple enzymes and receptors
Pharmacokinetics
The pharmacokinetics of triazolopyrimidines, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely. These properties significantly impact the bioavailability of the compound
Result of Action
The result of the compound’s action depends on its interaction with its targets and the subsequent changes in the biological system
Action Environment
Environmental factors can influence the action, efficacy, and stability of triazolopyrimidines These factors can include pH, temperature, and the presence of other compounds
Biological Activity
The compound 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide (CAS Number: 847383-68-0) is a complex organic molecule characterized by a triazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C20H17ClN6O2
- Molecular Weight : 408.8 g/mol
- Structure : The compound features a chlorophenyl group and an acetamide moiety that are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazolo and pyrimidine moieties exhibit diverse antimicrobial properties. Specifically:
- In vitro studies have shown that derivatives of triazolopyrimidines demonstrate moderate to high antimicrobial activities against various bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .
- The presence of the 4-chlorophenyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.
Anticancer Activity
The anticancer potential of similar triazolo-pyrimidine derivatives has been explored extensively:
- Compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), disrupting cell cycle progression and inducing apoptosis in cancer cells .
- A related study demonstrated that modifications in the triazole ring significantly affect cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
Anti-inflammatory Effects
The anti-inflammatory properties of triazolo-pyrimidine derivatives are also noteworthy:
- Research has shown that these compounds can inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages, leading to reduced inflammation .
- The mechanism involves modulation of inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Triazole and Pyrimidine Core : The presence of these rings is essential for biological activity.
- Substituents : The introduction of electron-withdrawing groups like chlorine enhances potency against microbial and cancer cells.
- Acetamide Moiety : This functional group is critical for the interaction with biological targets.
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
Study | Compound | Activity | Findings |
---|---|---|---|
Barbuceanu et al. | Mercapto-triazoles | Antibacterial | Showed significant activity against drug-resistant strains |
Paniagua et al. | Triazolo-pyrimidines | Anticancer | Induced apoptosis in MCF-7 cells |
RSC Advances | Pyrimidine derivatives | Anti-inflammatory | Inhibited COX-2 expression in RAW264.7 cells |
Scientific Research Applications
Overview
The compound 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide is a member of the triazolopyrimidine family. Its unique structure and properties make it a candidate for various scientific research applications, particularly in medicinal chemistry and pharmacology.
Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit bacterial growth and possess antifungal activity. The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes.
Anticancer Properties
Triazolopyrimidines have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, studies have explored how these compounds can inhibit DNA synthesis and repair mechanisms in cancer cells, leading to increased apoptosis.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been a focus of research. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Enzyme Inhibition
The interaction of this compound with various enzymes has been documented. It may act as an inhibitor for enzymes involved in metabolic processes or signal transduction pathways. This property is particularly useful in drug design for conditions like diabetes or cardiovascular diseases.
Case Studies
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-13-4-2-3-5-16(13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXFPTWJSSPROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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